N-Fmoc-2-(methylamino)butyric acid synonyms and IUPAC name
N-Fmoc-2-(methylamino)butyric acid synonyms and IUPAC name
An In-Depth Technical Guide to N-Fmoc-2-(methylamino)butyric Acid: Properties, Synthesis, and Application in Modern Peptide Development
Introduction
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical potential. A key strategy to overcome these limitations is the site-specific incorporation of non-canonical amino acids. Among these, N-methylated amino acids have emerged as a cornerstone for enhancing the pharmacokinetic profiles of peptide drug candidates. The N-methylation of a peptide backbone introduces a methyl group onto the amide nitrogen, which sterically shields the adjacent peptide bond from proteolytic degradation and restricts conformational flexibility, often leading to improved receptor affinity and bioavailability.[1][2]
This guide provides a comprehensive technical overview of N-Fmoc-2-(methylamino)butyric acid, a derivative of the non-proteinogenic amino acid 2-aminobutyric acid. We will delve into its chemical properties, the strategic rationale for its use, validated synthesis protocols, and its application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of N-methylated building blocks in the design of next-generation peptide therapeutics.
Chapter 1: Nomenclature and Physicochemical Properties
Accurate identification and characterization are paramount for the successful application of any chemical reagent. N-Fmoc-2-(methylamino)butyric acid is a chiral molecule, and its properties can vary depending on the specific stereoisomer. The (S)-enantiomer, corresponding to the L-configuration of natural amino acids, is most commonly used in peptide synthesis.
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid .[3] For the stereospecific version, the name is (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid .[4]
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid | [3] |
| CAS Number | 1341092-00-9 | [3][5] |
| PubChem CID | 71307022 | [4] |
| Common Synonyms | N-Fmoc-(S)-2-(methylamino)butyric acid, Fmoc-N-methyl-L-2-aminobutyric acid, Fmoc-MeAbu(2)-OH |[4] |
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₀H₂₁NO₄ | [3] |
| Molecular Weight | 339.39 g/mol | [3][6] |
| Appearance | Typically a white to off-white solid | [6] |
| Purity | Commercially available at ≥95-99% | [3][7] |
| Storage Temperature | 2-8°C |[6] |
Chapter 2: The Strategic Importance of N-Methylation in Peptide Therapeutics
The introduction of an N-methyl group at a specific position in a peptide sequence is a subtle but powerful modification. The primary amine of a standard amino acid is a hydrogen bond donor, which is critical for the formation of secondary structures like α-helices and β-sheets. By replacing this hydrogen with a methyl group, this hydrogen-bonding capability is eliminated.
This modification has two profound consequences:
-
Increased Proteolytic Resistance : Peptidases, the enzymes that degrade peptides, often recognize and bind to their substrates through hydrogen bonding interactions with the peptide backbone. The absence of the N-H proton at the site of methylation disrupts this recognition, sterically hindering the enzyme's active site and rendering the adjacent peptide bond significantly less susceptible to cleavage.[2]
-
Conformational Constraint : The removal of a hydrogen bond donor and the introduction of a sterically bulkier methyl group restricts the rotational freedom (phi and psi angles) of the peptide backbone. This can lock the peptide into a more bioactive conformation, potentially increasing its binding affinity for its target receptor. It can also disrupt aggregation-prone structures like β-sheets, which can be a challenge during the synthesis of long peptides.[8]
Caption: Impact of N-methylation on peptide backbone hydrogen bonding capability.
Chapter 3: The Role of the Fmoc Group in Solid-Phase Peptide Synthesis (SPPS)
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used orthogonal protection strategy in modern SPPS.[9] Its utility stems from its unique cleavage chemistry. The Fmoc group is stable to the acidic conditions used to cleave most side-chain protecting groups (such as tBu, Trt, Pbf) but is readily removed by a base, typically a solution of 20-40% piperidine in a polar aprotic solvent like DMF.[][11]
This cleavage occurs via a β-elimination mechanism, generating a dibenzofulvene-piperidine adduct and carbon dioxide. The progress of the deprotection can be conveniently monitored spectrophotometrically by measuring the UV absorbance of the adduct, providing a reliable in-process control to ensure the reaction has gone to completion. This orthogonality—where the Nα-protecting group and side-chain protecting groups are removed by chemically distinct mechanisms—is essential for the controlled, stepwise assembly of a peptide chain.[11]
Caption: A single iterative cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Chapter 4: Synthesis of N-Fmoc-N-methyl Amino Acids
While highly valuable, Fmoc-N-methyl amino acids are often expensive and not always commercially available, especially for unconventional side chains.[1] Therefore, an efficient in-house synthesis protocol is a significant asset for any peptide chemistry lab. A robust and widely cited approach is based on the methods developed by Fukuyama and refined by Biron and Kessler, which involves a temporary sulfonamide protecting group to facilitate methylation.[12]
Experimental Protocol: A Generalized Synthesis of Fmoc-N-Me-AA-OH
This protocol describes a general, solution-phase method. The causality for key reagent choices is critical: the o-nitrobenzenesulfonyl (o-NBS) group is used because it renders the N-H proton acidic enough for methylation under mild conditions, and its subsequent removal is facile.
Step 1: Nα-Protection with o-NBS-Cl
-
Dissolve the starting amino acid (e.g., L-2-aminobutyric acid) in a suitable aqueous base (e.g., 1M NaHCO₃).
-
Cool the solution in an ice bath.
-
Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in a solvent like dioxane or THF dropwise while maintaining the pH around 8-9.
-
Stir the reaction for 2-4 hours, allowing it to warm to room temperature.
-
Acidify the mixture with 1M HCl and extract the N-(o-NBS)-amino acid product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Step 2: N-Methylation
-
Dissolve the N-(o-NBS)-amino acid in anhydrous DMF or THF.
-
Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of DBU is deliberate; it is a strong, non-nucleophilic base that efficiently deprotonates the sulfonamide nitrogen without competing in side reactions.[1][2]
-
Add the methylating agent, typically dimethyl sulfate or methyl iodide, and stir the reaction at room temperature overnight.
-
Quench the reaction and perform an aqueous workup to isolate the N-methylated, N-(o-NBS) protected amino acid.
Step 3: Deprotection of the o-NBS Group
-
Dissolve the product from Step 2 in DMF.
-
Add a thiol source, such as thiophenol or 2-mercaptoethanol, and a base like potassium carbonate.
-
Stir for 1-2 hours at room temperature. The thiol acts as a nucleophile to cleave the sulfonamide bond.
-
Isolate the crude N-methyl amino acid after an appropriate workup.
Step 4: Fmoc Protection
-
Dissolve the crude N-methyl amino acid from Step 3 in an aqueous solvent mixture (e.g., dioxane/water) with a base like sodium bicarbonate.
-
Add Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) and stir for several hours.
-
Acidify the reaction mixture and extract the final product, N-Fmoc-2-(methylamino)butyric acid, with an organic solvent.
-
Purify the final compound by column chromatography or recrystallization.
Caption: General workflow for the synthesis of N-Fmoc-N-methyl amino acids.
Chapter 5: Application: Incorporating N-Fmoc-2-(methylamino)butyric Acid in SPPS
The incorporation of N-methylated amino acids into a growing peptide chain presents a known challenge: steric hindrance. The presence of the N-methyl group impedes the approach of the activated carboxyl group, slowing down the coupling reaction compared to standard amino acids. This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles to ensure the reaction proceeds to completion.
Experimental Protocol: Coupling Cycle
This protocol assumes a standard manual or automated Fmoc-SPPS setup.
-
Resin Preparation : Start with the deprotected N-terminus of the peptide-resin (a free amine).
-
Activation Solution : In a separate vessel, prepare the activation solution. Dissolve N-Fmoc-2-(methylamino)butyric acid (3-5 equivalents relative to resin loading) in DMF. Add a suitable coupling reagent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 eq. relative to the amino acid), and a non-nucleophilic base like DIPEA (diisopropylethylamine) (2 eq. relative to the amino acid).
-
Causality : HATU is chosen over standard reagents like HBTU or DIC/HOBt because it forms a highly reactive acyl-pyridinium intermediate that is more effective at overcoming the steric hindrance of the N-methylated amine.
-
-
Coupling : Add the pre-activated solution to the resin and agitate for 1-4 hours at room temperature.
-
Self-Validation/Monitoring : After the coupling time, take a small sample of the resin and perform a Kaiser test. The Kaiser test detects free primary amines, which should be absent after a successful coupling. However, since the N-terminus is now a secondary amine, the Kaiser test will be negative regardless. A more appropriate test for N-methylated couplings is the Chloranil or Isatin test, which can detect free secondary amines. A negative test indicates a complete reaction.
-
Washing : After confirming completion, thoroughly wash the resin with DMF to remove excess reagents.
-
Proceed : The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.
Conclusion
N-Fmoc-2-(methylamino)butyric acid is more than just a chemical reagent; it is an enabling tool for the rational design of superior peptide therapeutics. By providing a means to strategically introduce N-methylation, researchers can systematically enhance the stability, conformation, and overall drug-like properties of peptide candidates. Understanding the underlying principles of its synthesis and application—from the role of the Fmoc group to the nuances of coupling hindered amino acids—is essential for its effective use. As the field of peptide drug discovery continues to advance, the demand for sophisticated building blocks like N-Fmoc-2-(methylamino)butyric acid will undoubtedly grow, paving the way for new and more effective treatments for a wide range of diseases.
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(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid. PubChem, National Center for Biotechnology Information.[Link]
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Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Woburn Research.[Link]
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2-(Methylamino)butanoic acid. PubChem, National Center for Biotechnology Information.[Link]
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Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. PubMed.[Link]
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Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.[Link]
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Magaji, A., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. White Rose Research Online.[Link]
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Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, ACS Publications.[Link]
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Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC, National Center for Biotechnology Information.[Link]
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Planning a Peptide Synthesis. AAPPTec.[Link]
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